

Application Note: Solvent Selection for Ivabradine N-Oxide Solubility and Stability

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Compound of Interest

Compound Name: *Ivabradine N-Oxide*

Cat. No.: *B13838611*

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Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, primarily used in the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] **Ivabradine N-Oxide** is a potential metabolite and degradation product of Ivabradine.[2][3][4] The selection of an appropriate solvent system is a critical first step in the development of analytical methods, formulation strategies, and in vitro biological assays for this compound. A suitable solvent must not only fully solubilize the compound at the desired concentration but also maintain its chemical integrity over the duration of the experiment or the shelf-life of a product.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for **Ivabradine N-Oxide**. It outlines theoretical considerations, detailed experimental protocols for assessing both solubility and stability, and guidance on data interpretation. The methodologies described herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9][10]

Physicochemical Properties and Initial Solvent Considerations

A preliminary understanding of the physicochemical properties of Ivabradine and its N-oxide derivative is essential for a rational approach to solvent selection.

Ivabradine Hydrochloride Properties:

Property	Value	Source
Molecular Weight	505.05 g/mol	[11][12]
pKa1 (amine)	8.5	[13]
pKa2 (amide)	2.4	[13]
logP (neutral)	2.1	[13]
logD at pH 7.4	0.95	[13]
Aqueous Solubility	Highly soluble over the GI pH range	[13]

Ivabradine N-Oxide Properties:

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₆	[3][4]
Molecular Weight	484.58 g/mol	[3][4]
Predicted Solubility	Soluble in Methanol-DMSO	[3]

The presence of basic amine functionalities in Ivabradine suggests that its solubility, and likely that of its N-oxide, will be pH-dependent.[13] The N-oxide functional group will increase the polarity of the molecule, which may alter its solubility profile compared to the parent drug.

Initial solvent screening should encompass a range of polar protic, polar aprotic, and nonpolar solvents to broadly assess the compound's solubility characteristics. Commonly used

pharmaceutical solvents are categorized by regulatory bodies based on their toxicity, with Class 3 solvents (e.g., ethanol, acetone, DMSO) having low toxic potential and being preferred.[14]

Experimental Protocols

Protocol for Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[15][16][17]

Materials:

- **Ivabradine N-Oxide** (solid)
- Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- HPLC-UV or UPLC-MS system
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **Ivabradine N-Oxide** to a series of vials. The excess should be visually apparent.
- Add a known volume of each test solvent to the respective vials.

- Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[15]
- After shaking, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **Ivabradine N-Oxide** in the diluted supernatant using a validated HPLC-UV or UPLC-MS method.
- The measured concentration represents the equilibrium solubility of **Ivabradine N-Oxide** in that solvent at the specified temperature.

Protocol for Chemical Stability Assessment

This protocol outlines a forced degradation study to assess the stability of **Ivabradine N-Oxide** in promising solvents identified from the solubility assessment. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[18][19][20][21]

Stress Conditions (as per ICH Q1A guidelines):[7][8][22]

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
- Oxidation: 3% H₂O₂ at room temperature for 24 hours
- Thermal: 60 °C for 24 hours (in the selected solvent)

- Photostability: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]

Procedure:

- Prepare solutions of **Ivabradine N-Oxide** in the selected solvents at a known concentration (e.g., 1 mg/mL).
- Expose aliquots of these solutions to the stress conditions outlined above. A control sample, protected from stress, should be kept at 2-8 °C.
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
- If necessary, neutralize the acid and base-stressed samples.
- Dilute the samples appropriately with the mobile phase.
- Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.
- Calculate the percentage of remaining **Ivabradine N-Oxide** and the percentage of each degradation product. A mass balance should be performed to account for all components.

Data Presentation and Interpretation

Solubility Data

The results of the equilibrium solubility study should be compiled into a clear and concise table for easy comparison.

Table 1: Equilibrium Solubility of **Ivabradine N-Oxide** in Various Solvents at 25 °C

Solvent	Solubility (mg/mL)
Water	Hypothetical Value
PBS (pH 7.4)	Hypothetical Value
0.1 M HCl	Hypothetical Value
Methanol	Hypothetical Value
Ethanol	Hypothetical Value
Acetonitrile	Hypothetical Value
DMSO	> 100[11]

Stability Data

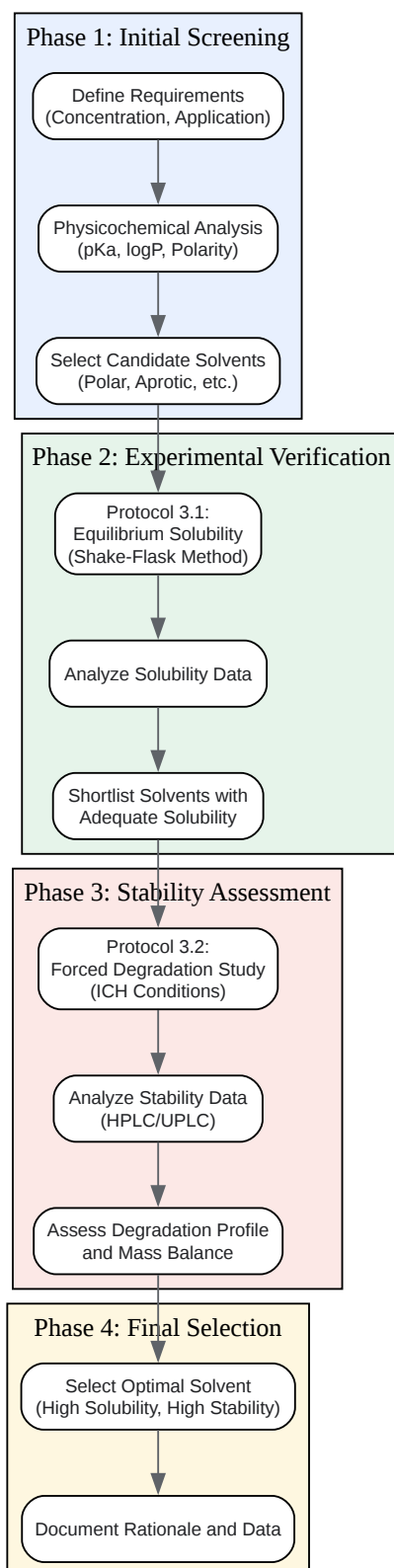
The stability data should be presented in a table that clearly shows the degradation profile under different stress conditions.

Table 2: Stability of **Ivabradine N-Oxide** in Methanol under Forced Degradation Conditions

Stress Condition	Time (hours)	% Ivabradine N-Oxide Remaining	% Total Degradants
Control (2-8 °C)	24	99.8	< 0.2
Acid Hydrolysis (0.1M HCl, 60°C)	24	85.2	14.8
Base Hydrolysis (0.1M NaOH, 60°C)	24	78.5	21.5
Oxidation (3% H ₂ O ₂ , RT)	24	92.1	7.9
Thermal (60°C)	24	98.5	1.5
Photostability (ICH Q1B)	-	99.2	0.8

Visualization of the Solvent Selection Workflow

The overall process for selecting a suitable solvent can be visualized as a logical workflow.



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Caption: Workflow for systematic solvent selection for **Ivabradine N-Oxide**.

Conclusion and Recommendations

The selection of an appropriate solvent for **Ivabradine N-Oxide** requires a systematic approach that evaluates both solubility and stability. The protocols provided in this application note offer a robust framework for making an evidence-based decision.

- For high concentration stock solutions for in vitro screening, a solvent like DMSO is often a suitable starting point due to its high solubilizing power for a wide range of compounds.[11] However, the final concentration of DMSO in the assay should be carefully controlled to avoid artifacts.
- For analytical method development and reference standards, a solvent system that provides good solubility and in which the analyte is stable is paramount. This may involve a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer.
- For formulation development, a wider range of pharmaceutically acceptable solvents (as defined by ICH Q3C guidelines) should be considered, with a focus on long-term stability under the intended storage conditions.[5]

It is imperative to validate the chosen solvent system for the specific application to ensure data integrity and the successful progression of the drug development program. The stability-indicating method developed during forced degradation studies will be a critical tool for all future stability assessments.[21][23]

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